Ortho-Pyridinyl Configuration Confers Type I CYP Binding Spectrum, Distinct from Type II Para-Pyridinyl Analogs
In a systematic study of pyridinyl quinoline-4-carboxamide analogs by Peng et al. (2010), ortho-pyridinyl compounds (such as this target compound, which bears a pyridin-2-yl group) produce Type I difference spectra (λmax ~393 nm, λmin ~427 nm), indicative of water-displacement binding without direct heme-iron coordination. In contrast, para-pyridinyl analogs exhibit Type II spectra (λmax ~427 nm, λmin ~395 nm), reflecting direct nitrogen–ferric heme coordination [1]. This mechanistic distinction correlates with profound affinity differences: in Series 3, the para-pyridinyl compound 7 showed Ki = 76 nM, while the ortho-pyridinyl compound 9 showed Ki = 94,900 nM—a 1,249-fold difference [2]. The target compound, by virtue of its ortho-pyridinyl configuration, is therefore predicted to exhibit substantially weaker CYP3A4 binding than para-substituted comparators such as N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki = 700 nM) [3].
| Evidence Dimension | CYP3A4 binding affinity (Ki) and binding mode (UV/vis difference spectroscopy) |
|---|---|
| Target Compound Data | Ortho-pyridinyl (pyridin-2-yl) configuration; Type I binding spectrum predicted; no direct experimental Ki available for this exact compound |
| Comparator Or Baseline | Series 3 ortho analog (compound 9): Ki = 94,900 nM, Type I spectrum; Series 3 para analog (compound 7): Ki = 76 nM, Type II spectrum; N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide: Ki = 700 nM (CYP3A4, recombinant enzyme, testosterone 6β-hydroxylation assay) [3] |
| Quantified Difference | 1,249-fold difference between ortho and para within Series 3 (Ki ratio ortho/para = 94,900/76); ortho compounds consistently >100-fold weaker than para across multiple series [2] |
| Conditions | Recombinant CYP3A4 NF-14 expressed in E. coli; testosterone 6β-hydroxylation assay; UV/vis difference spectra recorded with purified enzyme [1][2] |
Why This Matters
For users screening against CYP3A4 or designing metabolic stability studies, the ortho-pyridinyl configuration predicts dramatically reduced CYP3A4 binding relative to para-pyridinyl analogs—this is a critical selection criterion when choosing between commercially available quinoline-4-carboxamide tool compounds for DMPK assays.
- [1] Peng CC, Pearson JT, Rock DA, et al. The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Arch Biochem Biophys. 2010;497(1-2):68–81. Table 3: ortho compounds (3, 9, 12, 15, 18, 25) give Type I spectra. View Source
- [2] Peng CC, Pearson JT, Rock DA, et al. The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Arch Biochem Biophys. 2010;497(1-2):68–81. Table 2, Series 3: para Ki = 76 nM, ortho Ki = 94,900 nM; ortho/para ratio = 1,249. View Source
- [3] BindingDB entry BDBM50273444 (CHEMBL463976): N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, Ki = 700 nM for CYP3A4. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50273444 View Source
